molecular formula C15H12O2 B1670423 Dibenzoylmethan CAS No. 120-46-7

Dibenzoylmethan

Cat. No. B1670423
CAS RN: 120-46-7
M. Wt: 224.25 g/mol
InChI Key: NZZIMKJIVMHWJC-UHFFFAOYSA-N
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Description

Dibenzoylmethane (DBM) is an organic compound with the formula (C6H5C(O))2CH2 . It is primarily known as a 1,3-diketone, but the compound exists primarily as one of two equivalent enol tautomers . DBM is a white solid . It is a minor constituent in the root extract of Licorice (Glycyrrhiza glabra in the family Leguminosae) . It is also found in Curcumin . These occurrences have led to investigations into the medicinal properties of this class of compounds .


Synthesis Analysis

DBM is prepared by condensation of ethyl benzoate with acetophenone . Two Europium(III) organic complexes (ternary complex Eu(DBM)3(PHEN) and tetrakis complex [Eu(DBM)4]N(Et)4, where DBM is dibenzoylmethane and PHEN is 1,10-phenantroline) were synthesized and their structures proven with 1H-NMR spectroscopy, elemental analysis, FT-IR and mass spectroscopy .


Molecular Structure Analysis

The molecular formula of Dibenzoylmethane is C15H12O2 . The molecular weight is 224.2546 .


Chemical Reactions Analysis

Like other 1,3-diketones (or their enols), DBM condenses with a variety of bifunctional reagents to give heterocycles . Hydrazine gives diphenyl pyrazole . Urea and thiourea also condense to give six-membered rings .


Physical And Chemical Properties Analysis

DBM is a white solid . It has a density of 1.334 g/cm3 . The melting point is 77 to 78 °C .

Scientific Research Applications

Electrochemical Properties

Dibenzoylmethane's redox properties were explored using cyclic voltammetry on glassy carbon electrodes. This study aimed to determine suitable materials and solvents for introducing dibenzoylmethane into living systems for therapeutic applications. It revealed that dibenzoylmethane undergoes a diffusion-controlled process, with an oxidation peak at around 1.9 V. This research aids in understanding the electrochemical behavior of dibenzoylmethane and its potential biomedical applications (Kiss et al., 2022).

Hydrogen Bond Analysis

A study on dibenzoylmethane explored its short intramolecular hydrogen bond through variable temperature neutron and X-ray single-crystal diffraction. This research provides insights into the nuclear and electronic density of the hydrogen bond in dibenzoylmethane, revealing its asymmetric hydrogen atom position. Such detailed structural analysis is crucial for understanding the molecular behavior and potential applications of dibenzoylmethane in various fields, including pharmaceuticals (Thomas et al., 2009).

Enhancing Phosphorescence

Dibenzoylmethane has been used to boost the triplet activity in heavy-atom-free difluoroboron complexes. The introduction of an sp3 oxygen-bridged methoxylphenyl group to dibenzoylmethane significantly enhanced the triplet quantum yield. This finding is significant in the development of purely organic phosphors for applications in imaging, sensing, and illumination (Huang et al., 2018).

Cancer Research

Dibenzoylmethane has been identified as a potential cancer chemopreventive agent. A study showed its effectiveness in inhibiting DNA adduct formation induced by certain carcinogens in human mammary epithelial cells. This research highlights dibenzoylmethane's role in cancer prevention, particularly in breast cancer (Singletary & Macdonald, 2000).

Prostate Cancer Studies

Research on dibenzoylmethane's effects on prostate cancer cells revealed its potential in cancer treatment. It induced cell cycle deregulation in human prostate cancer cells, suggesting a role in preventing and treating prostate cancer (Jackson et al., 2002).

Synthesis and Industrial Application

Dibenzoylmethane (DBM) is significant in the synthesis of thermoplastics light and heat stabilizers. It's used in polyvinyl chloride (PVC) and acrylonitrile-butadiene-styrene (ABS) resin products as a non-toxic stabilizer. Research has shown that using specific ratios of methyl benzoate and acetophenone as raw materials can achieve high yields in the synthesis of DBM, beneficial for industrial applications (Sun Xiao-yan, 2010).

Photoprotection in Cosmetic Applications

Dibenzoylmethane has been studied for its role in protecting against UV-induced photoaging. Its ability to absorb UVA radiation makes it an effective ingredient in sunscreens and other photoprotective cosmetic products. A microemulsion formulation of DBM has shown promising efficacy in preventing skin damage due to UV exposure, highlighting its potential use in skincare and sun protection products (Puri et al., 2017).

Molecular Behavior Studies

Understanding the molecular behavior of dibenzoylmethane, such as the position of hydrogen atoms in its structure and the nature of its intramolecular hydrogen bonds, is crucial for its application in various scientific fields. Studies using neutron and X-ray diffraction have provided valuable insights into these aspects, aiding in the development of applications in materials science and molecular engineering (Thomas et al., 2009).

Future Directions

The global market size of Dibenzoylmethane from 2019 to 2023 and its CAGR from 2019 to 2023, and also forecasts its market size to the end of 2029 and its CAGR from 2024 to 2029 . For the geography segment; regional supply, demand, major players, and price is presented from 2019 to 2029 .

properties

IUPAC Name

1,3-diphenylpropane-1,3-dione
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InChI

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZZIMKJIVMHWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O2
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DSSTOX Substance ID

DTXSID3041247
Record name 1,3-Diphenyl-1,3-propanedione
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Molecular Weight

224.25 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 1,3-Propanedione, 1,3-diphenyl-
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Product Name

Dibenzoylmethane

CAS RN

120-46-7
Record name Dibenzoylmethane
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Record name 1,3-diphenylpropane-1,3-dione
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Synthesis routes and methods I

Procedure details

A THF solution of acetophenone (6.2 g) is added to a tetrahydrofuran suspension of NaNH2 (4.0 g). The mixture is stirred at room temperature for ten minutes. Ethyl benzoate (15.5 g) is then added to the mixture. A gelatinous precipitate forms over the course of 24 hours. The mixture is added to an aqueous solution of HCl to neutralize the sodium amide and the sodium salt of the β-diketone. The mixture is then extracted with chloroform. The organic layer is stripped on a rotary evaporator. 1,3-diphenyl-1,3-propanedione is isolated from the residue by precipitating its copper salt. Decomposition of the complex with HCl yields the desired product in pure form. NMR analysis confirms the expected structure.
Quantity
15.5 g
Type
reactant
Reaction Step One
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[Compound]
Name
β-diketone
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0 (± 1) mol
Type
reactant
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6.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
NaNH2
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4 g
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reactant
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Synthesis routes and methods II

Procedure details

Methanol (0.26 ml, 6.4 mmol) and sodium (0.14 g, 6.1 mmol) were combined in xylene (60 ml) and stirred for 20 min at room temperature. Methyl benzoate (49, 2.47 ml, 19.7 mmol) and acetophenone (0.58 ml, 5.0 mmol) were added and the mixture stirred for 6 hr at 140° C. The mixture was cooled to room temperature and hydrochloric acid (10 ml, 6 N) was added and stirred for 15 min. The resulting mixture was extracted into ethyl acetate, washed twice with water, twice with saturated sodium bicarbonate and twice with water. The ethyl acetate was dried over magnesium sulfate, filtered and evaporated to afford an oil. The crude oil was chromatographed on silica gel with ethyl acetate/hexane to give a solid. The solid was recrystallized from methanol to give 0.71 g (63%) of a pink-orange solid: mp 70-71° C. [expected mp 77-78° C.]; 1H NMR: δ 6.85 (s, 1H), 7.51 (m, 6H), 7.98 (d, 4H, J=6.8 Hz); 13C NMR: δ 93.1, 127.1, 128.6, 132.4, 135.5, 185.6.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
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reactant
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2.47 mL
Type
reactant
Reaction Step Three
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
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Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture containing 6.0 g (0.05 mol) of acetophenone, 40.8 g (0.30 mol) of methyl benzoate, and 3.73 g (0.06 mol) of 90% CaO is heated with stirring at 195°-200° C. for three and one-half hours while under nitrogen. The methanol (3.6 mL) that is distilled during the reaction is collected in a Dean Stark collector. The mixture is cooled, and 100 mL of toluene is added. The resulting mixture is cooled in cold water and acidified with 6N HCl. Stirring is continued until all of the solid is dissolved (ca 30 minutes). The toluene layer is separated and washed with aqueous Na2CO3 and water. Evaporation of the toluene solution gave 10 g of 1,3-diphenyl-1,3-propanedione as an oil representing an 89% yield based on acetophenone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
[Compound]
Name
CaO
Quantity
3.73 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
V Moučka, J Starý - Collection of Czechoslovak Chemical …, 1961 - cccc.uochb.cas.cz
… des neutralen Komplexes U02 A2 HA berechnet und ein direkter Zusammenhang zwischen diesem Wert und dem Verteilungskoeffizienten fUr Dibenzoylmethan allein gefunden. …
Number of citations: 11 cccc.uochb.cas.cz
SB Meshkova, SF Potapova, LI Kononenko… - … and application of …, 1978 - inis.iaea.org
[en] Ability to luminescence at room temperature of the beryllium complex with dibenzoylmethane and pyridine in a solid state and its adsorbate on filter paper is detected. The …
Number of citations: 0 inis.iaea.org
O Blacque, MM Kubicki, JC Leblanc, A Sadorge… - Journal of …, 2002 - Elsevier
Reaction of various neutral LXH bidentate ligands (2-aminobenzoı̈c acid, acetylacetone, dibenzoylmethan and 2-aminobenzenethiol) with [Cp′ 2 TaH 2 ] + , obtained in situ from Cp…
Number of citations: 5 www.sciencedirect.com
B Kang, JH Kim, CY Kim, J Hong… - Biological and …, 2018 - jstage.jst.go.jp
The objective of this study was to investigate the effect of dibenzoylmethane (DBM) on monocyte-to-macrophage differentiation, the inflammatory response, and the resulting signaling in …
Number of citations: 6 www.jstage.jst.go.jp
VT SULEMAN, AGM AL-DAHER - Journal of Duhok University, 2023 - journal.uod.ac
A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of hydrazones derived from dibenzoyl methane and aroylhydrazines namely benzoyl hydrazine (DBMBH), 2-furoyl …
Number of citations: 0 journal.uod.ac
L Moradia, M Piltanb, I Yavari - kimyakongreleri.org
… Thus, reaction of activated acetylenes with 1, 3-dicarbonyl compounds such as 1, 3-dibenzoylmethan in the presence of cesyomdicarbonae (Cs2CO3) in PEG leads to the …
Number of citations: 3 kimyakongreleri.org
JH Kim, CY Kim, B Kang, J Hong… - Biological and …, 2018 - jstage.jst.go.jp
The aim of this study was to investigate the effects of dibenzoylmethane (1, 3-diphenyl-1, 3-propanedione, DBM) from licorice roots on lipid accumulation and reactive oxygen species (…
Number of citations: 12 www.jstage.jst.go.jp
SN Podyachev, SN Sudakova, AK Galiev… - Russian chemical …, 2006 - Springer
… and 1,3,5 tris[(dibenzoylmethan 1 yl)methyl]benzene, linked to each other through the mesitylene spacer were synthesized by the reaction of 1,3,5 tris(bromomethyl)benzene with the …
Number of citations: 17 link.springer.com
P Wessig, M Amin, HG Henning… - Journal für Praktische …, 1994 - Wiley Online Library
… chalkons aus Dibenzoylmethan und Benzylamin entsteht selektiv die Z-Form, was sicherlich mit der Ausbildung einer intramolekularen Wasserstoffbruckenbindung im Zusammenhang …
Number of citations: 3 onlinelibrary.wiley.com
E Singer - ACTA CHIMICA ACADEMIAE …, 1961 - AKADEMIAI KIADO PO BOX 245, H …
Number of citations: 5

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